molecular formula C29H16N2O7 B15020927 N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B15020927
M. Wt: 504.4 g/mol
InChI Key: HWPOUSNFJWWUSO-UHFFFAOYSA-N
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Description

N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes benzofuran and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an aromatic amine and a benzofuran derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of benzofuran and isoindole moieties, which confer specific chemical reactivity and biological activity. Its versatility in various scientific applications sets it apart from similar compounds .

Properties

Molecular Formula

C29H16N2O7

Molecular Weight

504.4 g/mol

IUPAC Name

N-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide

InChI

InChI=1S/C29H16N2O7/c32-25(16-6-12-21-23(14-16)27(34)31(26(21)33)18-4-2-1-3-5-18)30-17-7-9-19(10-8-17)37-20-11-13-22-24(15-20)29(36)38-28(22)35/h1-15H,(H,30,32)

InChI Key

HWPOUSNFJWWUSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O

Origin of Product

United States

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